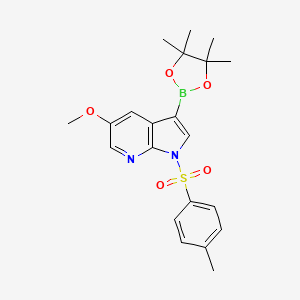

5-Methoxy-1-tosyl-7-azaindole-3-boronic acid pinacol ester

Description

Properties

IUPAC Name |

5-methoxy-1-(4-methylphenyl)sulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25BN2O5S/c1-14-7-9-16(10-8-14)30(25,26)24-13-18(17-11-15(27-6)12-23-19(17)24)22-28-20(2,3)21(4,5)29-22/h7-13H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCLNTNSBJBMSNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=N3)OC)S(=O)(=O)C4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25BN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 5-Methoxy-1-tosyl-7-azaindole-3-boronic acid pinacol ester: An In-depth Technical Guide

This guide provides a comprehensive technical overview for the synthesis of 5-Methoxy-1-tosyl-7-azaindole-3-boronic acid pinacol ester, a key building block in contemporary drug discovery. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents. This document details a robust synthetic pathway, elucidating the critical chemical transformations and offering insights into the rationale behind the chosen methodologies.

Introduction: The Significance of this compound

The target molecule is a versatile intermediate, primed for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. The methoxy substituent at the 5-position and the boronic acid pinacol ester at the 3-position allow for diverse and late-stage functionalization, enabling the exploration of a broad chemical space in lead optimization campaigns. The tosyl protecting group on the indole nitrogen serves to modulate the reactivity of the azaindole ring system and can be readily removed in the final stages of a synthetic sequence.

Synthetic Strategy Overview

The synthesis of this compound is approached in a multi-step sequence, beginning with the construction of the core 5-methoxy-7-azaindole scaffold. This is followed by protection of the indole nitrogen, regioselective halogenation at the C3 position, and finally, a palladium-catalyzed Miyaura borylation to install the desired boronic acid pinacol ester.

Caption: Overall synthetic workflow.

Step 1: Synthesis of 5-Methoxy-7-azaindole

The synthesis of the 5-methoxy-7-azaindole core can be achieved through various established methods for azaindole synthesis.[1][2] A common approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine derivative. For instance, starting from a suitably substituted 2-aminopyridine, cyclization strategies can be employed to furnish the bicyclic azaindole system.

Step 2: N-Tosyl Protection of 5-Methoxy-7-azaindole

To prevent side reactions and to activate the C3 position for subsequent functionalization, the nitrogen of the azaindole is protected with a p-toluenesulfonyl (tosyl) group. This is a standard procedure in indole and azaindole chemistry.

Experimental Protocol: N-Tosyl Protection

-

To a solution of 5-methoxy-7-azaindole in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add 4-dimethylaminopyridine (DMAP) (0.1-0.2 equivalents) as a catalyst.

-

Add triethylamine (TEA) (1.5-2.0 equivalents) as a base to scavenge the HCl generated during the reaction.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (TsCl) (1.1-1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel.

Step 3: Regioselective C3-Iodination of 5-Methoxy-1-tosyl-7-azaindole

With the nitrogen protected, the C3 position of the azaindole is now activated for electrophilic substitution. Iodination is a common strategy to introduce a handle for subsequent cross-coupling reactions.

Causality Behind Experimental Choices:

The choice of iodinating agent and base is crucial for achieving high regioselectivity and yield. N-Iodosuccinimide (NIS) is a mild and effective source of electrophilic iodine. The use of a base like potassium hydroxide is thought to deprotonate the C3 position, facilitating the electrophilic attack by iodine.[3]

Experimental Protocol: C3-Iodination

-

Dissolve 5-methoxy-1-tosyl-7-azaindole in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Add powdered potassium hydroxide (3 equivalents).

-

Add N-iodosuccinimide (NIS) or iodine (I₂) (1.0-1.2 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Step 4: Miyaura Borylation of 3-Iodo-5-methoxy-1-tosyl-7-azaindole

The pivotal step in the synthesis is the palladium-catalyzed Miyaura borylation, which installs the boronic acid pinacol ester at the C3 position. This reaction is highly reliable and tolerates a wide range of functional groups.

Mechanistic Insight:

The catalytic cycle of the Miyaura borylation involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the desired boronic ester and regenerate the Pd(0) catalyst. The choice of base is critical to activate the diboron reagent without promoting significant side reactions.[2]

Caption: Simplified catalytic cycle of Miyaura borylation.

Experimental Protocol: Miyaura Borylation

| Reagent/Parameter | Quantity/Condition | Purpose |

| 3-Iodo-5-methoxy-1-tosyl-7-azaindole | 1.0 equivalent | Substrate |

| Bis(pinacolato)diboron (B₂pin₂) | 1.1 - 1.5 equivalents | Boron source |

| PdCl₂(dppf) or Pd(PPh₃)₄ | 0.03 - 0.05 equivalents | Palladium catalyst |

| Potassium acetate (KOAc) | 3.0 equivalents | Base |

| Solvent | 1,4-Dioxane or Toluene | Reaction medium |

| Temperature | 80-100 °C | To drive the reaction |

| Atmosphere | Inert (Nitrogen or Argon) | To prevent catalyst degradation |

-

To a flame-dried flask under an inert atmosphere, add 3-iodo-5-methoxy-1-tosyl-7-azaindole, bis(pinacolato)diboron, potassium acetate, and the palladium catalyst.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the specified temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and filter through a pad of Celite® to remove the palladium catalyst, washing with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

The crude product is then subjected to purification.

Step 5: Purification of this compound

The purification of boronic acid pinacol esters by standard silica gel chromatography can be challenging due to the Lewis acidic nature of the boron atom, which can lead to strong adsorption on the silica surface and potential hydrolysis.[4][5]

Field-Proven Insight: Boric Acid-Impregnated Silica Gel

A highly effective method to mitigate these issues is to use silica gel that has been pre-treated with boric acid.[6] This deactivates the acidic silanol groups on the silica surface, preventing the degradation and strong binding of the boronic ester.

Protocol for Preparing Boric Acid-Impregnated Silica Gel:

-

Prepare a 5% (w/v) solution of boric acid in methanol.

-

Create a slurry of silica gel in the boric acid/methanol solution (approximately 5.5 mL of solution per gram of silica gel).

-

Gently agitate the slurry for 1 hour at room temperature.

-

Remove the solvent by filtration.

-

Wash the treated silica gel with ethanol.

-

Dry the silica gel thoroughly under vacuum until it is a free-flowing powder.[4]

Chromatographic Purification:

-

Pack a column with the prepared boric acid-impregnated silica gel.

-

Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.

-

Elute the column with a non-polar solvent system, such as a gradient of ethyl acetate in hexanes.

-

Collect the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.

Optional Step: N-Detosylation

For applications where the free NH of the azaindole is required, the tosyl group can be efficiently removed using cesium carbonate in a protic solvent mixture.[7][8]

Experimental Protocol: N-Detosylation

-

Dissolve the tosyl-protected azaindole boronic ester in a mixture of THF and methanol (typically 2:1).

-

Add cesium carbonate (3 equivalents).

-

Stir the mixture at room temperature. The reaction is typically complete within a few hours for azaindoles.[7]

-

Monitor the reaction by TLC.

-

Upon completion, evaporate the solvents under reduced pressure.

-

Partition the residue between water and an organic solvent, and extract the aqueous layer.

-

Dry the combined organic layers and concentrate to afford the deprotected product.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. By understanding the rationale behind each step and employing field-proven techniques for purification, researchers can confidently synthesize this valuable building block for their drug discovery programs. The presented protocols are designed to be self-validating, ensuring a high degree of success for scientists with a foundational knowledge of organic synthesis.

References

-

Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(8), 972-973. [Link]

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

-

Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3510–3514. [Link]

- Sanz-Cervera, J. F., Blasco, R., Piera, J., Cynamon, M., & Ibáñez, I. (2009). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 50(4), 434-437.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911.

-

Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

-

Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508-7510. [Link]

- G. A. Molander, N. Ellis, Acc. Chem. Res.2007, 40, 275-286.

- Merour, J. Y., & Joseph, B. (2001). Synthesis and reactivity of 7-azaindoles (1H-pyrrolo [2, 3-b] pyridine). Current organic chemistry, 5(5), 471-506.

- Knochel, P., & Perea, J. J. A. (1998). Organometallic Reagents in Synthesis. In Modern Organocopper Chemistry (pp. 141-213). Wiley-VCH.

- Liu, Z., Xu, Y., & coworkers. (2014). Rhodium-catalyzed chlorination of 7-azaindoles. Organic & Biomolecular Chemistry, 12(3), 434-437.

Sources

- 1. Synthesis of Azaindoles [manu56.magtech.com.cn]

- 2. Azaindole synthesis [organic-chemistry.org]

- 3. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Methoxy-1-tosyl-7-azaindole-3-boronic acid pinacol ester (CAS No. 1355221-17-8)

This guide provides a comprehensive technical overview of 5-Methoxy-1-tosyl-7-azaindole-3-boronic acid pinacol ester, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics, particularly in the field of kinase inhibition.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework has emerged as a "privileged scaffold" in drug discovery.[1][2] Its structural resemblance to the purine core of adenosine triphosphate (ATP) makes it an exceptional "hinge-binding" motif for kinase inhibitors.[3][4][5] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][6]

The unique arrangement of the pyrrole NH (hydrogen bond donor) and the adjacent pyridine N7 atom (hydrogen bond acceptor) allows 7-azaindole derivatives to form a bidentate hydrogen bond with the kinase hinge region.[4][7] This interaction effectively mimics the binding of the adenine moiety of ATP, providing a strong anchor for the inhibitor in the enzyme's active site.[2] This robust binding foundation has led to the development of numerous successful kinase inhibitors, including the FDA-approved B-RAF inhibitor Vemurafenib.[3][4][8] The strategic placement of substituents on the 7-azaindole core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]

This compound is a highly valuable, functionalized derivative designed for facile incorporation into complex molecules via cross-coupling chemistry. The methoxy group at the 5-position can modulate electronic properties and provide additional interaction points within a target binding site. The tosyl group at the 1-position serves as a robust protecting group for the indole nitrogen, preventing unwanted side reactions and directing reactivity. Crucially, the boronic acid pinacol ester at the 3-position is a stable, versatile handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[9][10]

Physicochemical Properties & Data Presentation

A summary of the key physicochemical properties for the title compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 1355221-17-8 | Sigma-Aldrich |

| Molecular Formula | C₂₁H₂₅BN₂O₅S | Sigma-Aldrich |

| Molecular Weight | 428.32 g/mol | Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

| Purity | Typically ≥97% | Sigma-Aldrich |

| Storage | Room Temperature, Sealed in Dry Conditions | Sigma-Aldrich |

Synthesis of the Core Reagent

The synthesis of this compound is not extensively detailed in a single source but can be reliably constructed from established methodologies for functionalizing the 7-azaindole core.[11] The most logical and field-proven synthetic pathway involves a multi-step sequence starting from the commercially available 5-methoxy-7-azaindole.[12]

The overall synthetic workflow is as follows:

-

Regioselective Iodination: Introduction of an iodine atom at the C3 position of the 7-azaindole ring.

-

N-Tosylation: Protection of the pyrrole nitrogen with a tosyl group.

-

Miyaura Borylation: Palladium-catalyzed conversion of the C3-iodo group to the desired boronic acid pinacol ester.

Sources

- 1. mdpi.com [mdpi.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Application research of 7-Azaindole_Chemicalbook [chemicalbook.com]

- 8. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

A Senior Application Scientist's Guide to 5-Methoxy-1-tosyl-7-azaindole-3-boronic acid pinacol ester

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the 7-azaindole scaffold has emerged as a "privileged structure." Its unique ability to mimic purines and act as a hydrogen-bonding partner makes it a cornerstone in the design of targeted therapeutics, particularly kinase inhibitors.[1] 5-Methoxy-1-tosyl-7-azaindole-3-boronic acid pinacol ester is not merely a chemical reagent; it is a highly engineered building block designed for precision and stability in complex synthetic routes.

This guide provides an in-depth examination of its core properties, reactivity, and strategic applications. We move beyond simple data recitation to explore the causal relationships behind its structure and function, offering field-proven insights for its effective use in drug discovery and development. The tosyl (tosyl) protecting group on the indole nitrogen and the pinacol ester on the boronic acid are deliberate modifications that enhance stability and control reactivity, making this molecule a preferred choice for late-stage functionalization in pharmaceutical synthesis.[2][3]

Section 1: Core Molecular and Physical Properties

Understanding the fundamental properties of this reagent is critical for its proper handling, storage, and application in synthesis. The data presented below has been consolidated from various chemical suppliers and databases.

Chemical Identity and Structure

The molecule's structure is a confluence of functional groups, each serving a distinct purpose. The 7-azaindole core provides the biological mimicry, the tosyl group protects the reactive N-H, the methoxy group modulates electronic properties, and the boronic acid pinacol ester provides a stable, ready-to-use handle for cross-coupling reactions.

Caption: Key functional components of the title compound.

Physicochemical Data Summary

The following table summarizes the key physical and chemical identifiers for this compound. Proper storage is crucial; like many boronic esters, it should be kept in a cool, dry environment to prevent hydrolysis.[4][5][6]

| Property | Value | Source(s) |

| CAS Number | 1355221-17-8 | [7] |

| Molecular Formula | C₂₂H₂₆BN₃O₅S (Note: Some sources may list slight variations based on structure interpretation) | [4] |

| Molecular Weight | 455.34 g/mol | [4] |

| Appearance | White to pale yellow solid | [8] |

| Storage Conditions | Store refrigerated (2-8°C), tightly closed in a dry, well-ventilated place.[4][5][9] | [4][5][9] |

| Solubility | Soluble in solvents like methanol, ethanol, THF, ethyl acetate, and dichloromethane.[10][11] | [10][11] |

Section 2: Chemical Reactivity and Synthetic Protocols

The primary utility of this reagent lies in its function as a stable and efficient coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3][4]

The Role of Pinacol Esters in Suzuki-Miyaura Coupling

Boronic acids are foundational to Suzuki coupling, but they can be prone to decomposition via protodeboronation or formation of boroxine anhydrides.[3][12] Converting them to pinacol esters offers several advantages:

-

Enhanced Stability: The pinacol group protects the boronic acid, making the compound more stable for storage and handling and less susceptible to premature hydrolysis.[11][12]

-

Improved Solubility: Pinacol esters are generally more soluble in organic solvents used for cross-coupling reactions.

-

Controlled Reactivity: The ester can be hydrolyzed in situ under the basic conditions of the Suzuki reaction to generate the active boronic acid species required for the catalytic cycle.[12][13]

Representative Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for coupling the title compound with an aryl halide. The choice of base, catalyst, and solvent is crucial and may require optimization based on the specific coupling partner.[2][14]

Objective: To synthesize a 3,5-disubstituted-7-azaindole derivative.

Materials:

-

This compound (1.1 equivalents)

-

Aryl Halide (e.g., Aryl Bromide) (1.0 equivalent)

-

Palladium Catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂) (0.1 equivalents)[2]

-

Solvent System (e.g., 3:1 Dioxane:Water)[2]

Methodology:

-

Vessel Preparation: To a round-bottom pressure flask equipped with a stir bar, add the aryl halide, the boronic acid pinacol ester, and the base.[14]

-

Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent Addition: Under the inert atmosphere, add the degassed solvent system (dioxane and water).[14]

-

Catalyst Addition: Add the palladium catalyst to the mixture. The mixture may change color upon catalyst addition.

-

Reaction Execution: Seal the vessel securely and heat the reaction mixture to the target temperature (e.g., 85-120°C) with vigorous stirring.[2] Monitor the reaction progress using TLC or LC-MS.

-

Workup & Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product using column chromatography.

Caption: Standard workflow for a Suzuki-Miyaura coupling reaction.

Section 3: Applications in Drug Discovery

The 7-azaindole scaffold is a highly valued pharmacophore, particularly in the development of kinase inhibitors.[15] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Role as a Kinase Inhibitor Scaffold

Many kinase inhibitors are designed to compete with adenosine triphosphate (ATP) for binding to the enzyme's active site. The 7-azaindole core is particularly effective at this because its nitrogen atoms can form key hydrogen bonds with the "hinge region" of the kinase, mimicking the interaction of the adenine portion of ATP.[1] This makes 7-azaindole derivatives potent and often selective inhibitors.[16] Using building blocks like this compound allows for the systematic and modular synthesis of libraries of potential kinase inhibitors for screening and optimization.[2]

Caption: Competitive binding of a 7-azaindole inhibitor to a kinase.

Section 4: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly detailed, general safety protocols for boronic acid pinacol esters should be strictly followed.[17][18]

-

Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, impervious gloves, and a lab coat.[18] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[19]

-

Handling: Avoid contact with skin and eyes.[17] Prevent the formation of dust. Keep away from heat, sparks, and open flames.[19][20] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[9]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[9][18] Refrigeration (2-8°C) is recommended to maximize shelf-life and prevent degradation.[4][5]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[19]

References

-

Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases. [Link]

-

The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]

-

The Role of 7-Azaindole Intermediates in Modern Drug Discovery. Pharmaffiliates. [Link]

-

Boronic esters - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

1-(p-Methoxyphenylsulfonyl)-7-azaindole-3-boronic Acid Pinacol Ester. MySkinRecipes. [Link]

-

Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. PubMed. [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH National Center for Biotechnology Information. [Link]

-

Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]

-

(a) Representative Suzuki coupling reaction and hydrolysis products for... ResearchGate. [Link]

-

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. PubChem. [Link]

-

Methoxy boronic acid pinacol ester. ChemBK. [Link]

-

7-Azaindole-5-boronic Acid Pinacol Ester. Elite Flow Control UK Limited. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.org. [Link]

-

7-Azaindole-3-boronic Acid Pinacol Ester. Lead Sciences. [Link]

-

Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Azaindoles. Inter Chem. [Link]

Sources

- 1. inter-chem.pl [inter-chem.pl]

- 2. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(p-Methoxyphenylsulfonyl)-7-azaindole-3-boronic Acid Pinacol Ester [myskinrecipes.com]

- 5. 7-Azaindole-3-boronic Acid Pinacol Ester - Lead Sciences [lead-sciences.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 1355221-17-8 [chemicalbook.com]

- 8. H50044.MD [thermofisher.com]

- 9. combi-blocks.com [combi-blocks.com]

- 10. 7-Azaindole-5-boronic acid pinacol ester CAS#: 754214-56-7 [m.chemicalbook.com]

- 11. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]

- 12. researchgate.net [researchgate.net]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. m.youtube.com [m.youtube.com]

- 15. mdpi.com [mdpi.com]

- 16. Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. echemi.com [echemi.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. static.cymitquimica.com [static.cymitquimica.com]

- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

1H NMR and 13C NMR data for 5-Methoxy-1-tosyl-7-azaindole-3-boronic acid pinacol ester

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 5-Methoxy-1-tosyl-7-azaindole-3-boronic acid pinacol ester

Abstract: This technical guide provides a detailed predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel compound this compound. As a molecule of significant interest to researchers in medicinal chemistry and drug development, a thorough understanding of its structural characterization is paramount. This document, intended for researchers, scientists, and drug development professionals, outlines the expected chemical shifts, coupling constants, and signal assignments based on established NMR principles and spectral data from analogous structures. Furthermore, it presents a robust, step-by-step protocol for data acquisition and offers insights into the interpretation of the spectra for structural validation and purity assessment.

Introduction

The Molecule: this compound

The target molecule is a multi-functionalized heterocyclic compound. Its structure is built upon a 7-azaindole core, which is a bioisostere of indole, a common motif in biologically active molecules[1]. Key functional groups appended to this core include:

-

A methoxy group at the 5-position, which acts as an electron-donating group.

-

A tosyl (p-toluenesulfonyl) group on the pyrrole nitrogen (N1), serving as a robust protecting group and an electron-withdrawing moiety.

-

A boronic acid pinacol ester at the 3-position, a versatile functional group widely used in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling[2].

These features make the compound a valuable building block in the synthesis of more complex molecular architectures for pharmaceutical and materials science applications[2].

Figure 1. Molecular Structure and Atom Numbering Scheme.

Figure 1. Molecular Structure and Atom Numbering Scheme.

The Role of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules. For a compound with the complexity of this compound, ¹H and ¹³C NMR provide critical information regarding:

-

The number and connectivity of protons and carbons.

-

The electronic environment of each nucleus.

-

The presence and integrity of key functional groups.

-

Confirmation of successful synthesis and assessment of sample purity.

This guide serves to predict the NMR signatures of the title compound, providing a benchmark for researchers synthesizing and characterizing this molecule.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted based on the additive effects of substituents on the 7-azaindole scaffold. The electron-withdrawing tosyl group and boronic ester, along with the electron-donating methoxy group, create a distinct electronic environment that governs the chemical shifts of the aromatic protons.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR data. Predictions are based on analogous compounds reported in the literature[3][4]. The spectrum is assumed to be recorded in CDCl₃ at 400 or 500 MHz.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration | Rationale and Notes |

| H2 | 8.1 - 8.3 | Singlet (s) | - | 1H | Deshielded due to adjacent N-tosyl group and C3-boron substituent. |

| H4 | 7.9 - 8.1 | Doublet (d) | ~8.5 - 9.0 | 1H | Ortho-coupled to H6. Deshielded by the pyridine nitrogen. |

| H6 | 6.7 - 6.9 | Doublet (d) | ~8.5 - 9.0 | 1H | Ortho-coupled to H4. Shielded by the 5-methoxy group. |

| H2' (Tosyl) | 7.8 - 8.0 | Doublet (d) | ~8.0 - 8.5 | 2H | Protons on the tosyl ring ortho to the sulfonyl group. |

| H3' (Tosyl) | 7.2 - 7.4 | Doublet (d) | ~8.0 - 8.5 | 2H | Protons on the tosyl ring meta to the sulfonyl group. |

| OCH₃ (5-position) | 3.9 - 4.1 | Singlet (s) | - | 3H | Typical chemical shift for an aryl methoxy group. |

| CH₃ (Tosyl) | 2.3 - 2.5 | Singlet (s) | - | 3H | Characteristic signal for the tosyl methyl group. |

| CH₃ (Pinacol) | 1.3 - 1.5 | Singlet (s) | - | 12H | Strong singlet representing the four equivalent methyl groups of the pinacol ester[5]. |

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. Chemical shifts are predicted based on known data for 7-azaindole, indole, and substituted aromatic systems[6][7][8].

Predicted ¹³C NMR Data

The following table summarizes the predicted ¹³C NMR data. The spectrum is assumed to be recorded in CDCl₃ at 101 or 126 MHz.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Notes |

| C2 | 130 - 133 | Shifted downfield by the adjacent N-tosyl group. |

| C3 | Not Observed or Broad | The carbon atom directly attached to boron is often broadened to the baseline or completely unobserved due to quadrupolar relaxation[5]. |

| C3a | 145 - 148 | Bridgehead carbon, influenced by the fusion of the two rings. |

| C4 | 135 - 138 | Aromatic CH within the pyridine ring. |

| C5 | 158 - 162 | Aromatic carbon bearing the methoxy group, significantly shifted downfield. |

| C6 | 108 - 112 | Aromatic CH shielded by the electron-donating methoxy group. |

| C7a | 148 - 151 | Bridgehead carbon adjacent to the pyridine nitrogen. |

| C1' (Tosyl) | 135 - 137 | Quaternary carbon of the tosyl ring attached to the sulfonyl group. |

| C2' (Tosyl) | 129 - 131 | Aromatic CH on the tosyl ring. |

| C3' (Tosyl) | 127 - 129 | Aromatic CH on the tosyl ring. |

| C4' (Tosyl) | 144 - 146 | Quaternary carbon of the tosyl ring bearing the methyl group. |

| OCH₃ (5-position) | 55 - 57 | Typical shift for an aryl methoxy carbon. |

| CH₃ (Tosyl) | 21 - 23 | Characteristic signal for the tosyl methyl carbon. |

| C (Pinacol, Quaternary) | 83 - 85 | The two quaternary carbons of the pinacol ester bound to oxygen[5]. |

| CH₃ (Pinacol) | 24 - 26 | The four equivalent methyl carbons of the pinacol ester[5]. |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, reproducible NMR data, a standardized experimental protocol is essential. The following section details a validated methodology for sample preparation and instrument setup.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of the solid this compound.

-

Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable choice for this compound due to its good solubilizing power for moderately polar organic molecules and its single residual solvent peak at ~7.26 ppm.

-

Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A clear, homogeneous solution should be obtained.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

Instrumentation and Parameters

-

Spectrometer: Bruker Avance III HD 400 MHz (or higher field) spectrometer.

-

Probe: 5 mm BBO probe.

-

Temperature: 298 K (25 °C).

-

¹H NMR Parameters:

-

Pulse Program: zg30 (30-degree pulse angle).

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans (ns): 8-16 scans.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Program: zgpg30 (proton-decoupled).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 1024-4096 scans (or more, depending on sample concentration).

-

Spectral Width: 0 to 220 ppm.

-

Workflow Diagram

The following diagram illustrates the standard workflow from sample preparation to final data analysis.

Caption: Workflow for NMR analysis of the target compound.

Interpretation and Structural Validation

Confirming Key Structural Features

The successful synthesis of the target molecule can be confirmed by identifying the characteristic signals for each of its constituent parts:

-

7-Azaindole Core: The presence of three distinct aromatic proton signals (H2, H4, H6) with the predicted multiplicities confirms the substituted azaindole ring system.

-

Tosyl Group: A pair of doublets in the aromatic region with a 2H integration each, coupled with a 3H singlet around 2.4 ppm, is a definitive marker for the tosyl group.

-

5-Methoxy Group: A sharp 3H singlet around 4.0 ppm is indicative of the methoxy group attached to the aromatic ring.

-

Pinacol Ester: A large, sharp singlet at approximately 1.4 ppm integrating to 12H is the unmistakable signature of the pinacol boronic ester moiety[5][9]. Its high intensity often makes it a useful reference point in the spectrum.

Assessing Purity

The ¹H NMR spectrum is an excellent tool for assessing sample purity. Common impurities to look for include:

-

Residual Solvents: Peaks corresponding to solvents used during synthesis or purification (e.g., ethyl acetate, hexane, dichloromethane).

-

Excess Pinacol: Free bis(pinacolato)diboron or pinacol may be present. Pinacol itself appears as a sharp singlet at ~1.25 ppm in CDCl₃[10].

-

Starting Materials: Check for the absence of signals corresponding to the precursors used in the final synthetic step.

Conclusion

This technical guide provides a comprehensive, predictive framework for the ¹H and ¹³C NMR analysis of this compound. By understanding the expected spectral features detailed herein, researchers can efficiently confirm the structure of their synthesized material, assess its purity, and proceed with confidence in subsequent applications. The provided experimental protocol offers a standardized method to ensure high-quality data acquisition, facilitating reliable and reproducible characterization of this valuable chemical building block.

References

-

Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Available at: [Link]

-

Solid-state ¹¹B NMR study of poly(4-vinylphenylboronic acid, pinacol ester) (PSBPin). ResearchGate. Available at: [Link]

-

Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. American Chemical Society. Available at: [Link]

-

Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry. Available at: [Link]

-

Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. University of Twente. Available at: [Link]

-

Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Preprints.org. Available at: [Link]

-

Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit. Available at: [Link]

-

1 H-NMR (400 MHz) and 13 C-NMR (100 MHz) spectral data of compound 1 in... ResearchGate. Available at: [Link]

-

Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. Available at: [Link]

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling - Supporting Information. ARKAT USA, Inc.. Available at: [Link]

-

Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy - Supporting Information. MDPI. Available at: [Link]

-

Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. Available at: [Link]

-

Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

-

Combination of 1H and 13C NMR Spectroscopy. Thieme. Available at: [Link]

-

SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II). Indian Academy of Sciences. Available at: [Link]

-

Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]

-

5-Methoxy-7-azaindole. Georganics. Available at: [Link]

-

7-Azaindole-5-boronic Acid Pinacol Ester. Elite Flow Control UK Limited. Available at: [Link]

-

Azaindoles. J&K Scientific. Available at: [Link]

-

1-(p-Methoxyphenylsulfonyl)-7-azaindole-3-boronic Acid Pinacol Ester. MySkinRecipes. Available at: [Link]

Sources

- 1. inter-chem.pl [inter-chem.pl]

- 2. 1-(p-Methoxyphenylsulfonyl)-7-azaindole-3-boronic Acid Pinacol Ester [myskinrecipes.com]

- 3. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. rsc.org [rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 7-Azaindole (271-63-6) 13C NMR spectrum [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. reddit.com [reddit.com]

A Technical Guide to the Stability of N-Tosyl-7-Azaindole Boronic Esters for Pharmaceutical Development

Introduction

The 7-azaindole scaffold is a privileged heterocyclic motif, forming the core of numerous groundbreaking therapeutics in oncology, neurology, and infectious diseases. Its unique electronic properties and hydrogen bonding capabilities make it a cornerstone of modern medicinal chemistry. The construction of complex molecules based on this scaffold frequently relies on palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a principal tool for forging critical carbon-carbon bonds.

In this context, 7-azaindole boronic acids and their ester derivatives are indispensable reagents. However, the inherent instability of many boronic acid species presents significant challenges in synthesis, purification, and storage, leading to poor reproducibility and yield.[1][2] Converting them to boronic esters, particularly pinacol esters (Bpin), is a common strategy to improve handling, but this does not entirely eliminate stability concerns.[3] The introduction of a tosyl (Ts) protecting group on the azaindole nitrogen further modulates the molecule's electronic character and, consequently, its stability profile.

This guide provides an in-depth analysis of the factors governing the stability of N-tosyl-7-azaindole boronic esters. Moving beyond a simple recitation of facts, we will explore the causal relationships between molecular structure, environmental conditions, and degradation pathways. This document is intended for researchers, chemists, and drug development professionals who utilize these critical reagents and seek to maximize their synthetic success through a deeper understanding of their chemical behavior.

Section 1: Deconstructing the Molecule: Individual Stability Profiles

The overall stability of an N-tosyl-7-azaindole boronic ester is a composite of the intrinsic properties of its three key components: the boronic ester, the 7-azaindole core, and the N-tosyl protecting group.

The Boronic Ester Moiety: A Double-Edged Sword

Boronic esters are widely adopted as surrogates for boronic acids, which are often polar, crystalline solids that can be difficult to handle and purify.[1][2] The conversion to an ester, typically with pinacol, renders the compound more soluble in organic solvents and generally more robust. However, this stability is relative and subject to several limitations:

-

Hydrolytic Instability: The formation of pinacol esters is a reversible process. In the presence of water or other protic species like alcohols, the ester can hydrolyze back to the parent boronic acid and pinacol.[1][2] This process can occur slowly on exposure to atmospheric moisture or rapidly during aqueous workups or chromatography on silica gel, leading to significant material loss.[1]

-

Protodeboronation: This is a common and often irreversible degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3] This reaction is particularly problematic for electron-rich or certain heterocyclic boronic acids and can be accelerated by moisture, pH, and temperature.[3][4]

-

Oxidation: The C-B bond is susceptible to oxidation, which can cleave the boronic acid moiety to yield the corresponding alcohol (a hydroxyl-7-azaindole in this case).[5] This is a significant concern, especially in biological applications or when working with oxidizing agents.[3][5]

-

Boroxine Formation: Under strictly anhydrous conditions, three molecules of a boronic acid (formed from hydrolysis) can undergo dehydration to form a stable, six-membered cyclic trimer called a boroxine.[3] While this protects the C-B bond, it complicates stoichiometry and characterization.

The 7-Azaindole Core

The 7-azaindole ring system is an electron-rich heterocycle, making it susceptible to electrophilic attack and oxidation. The nitrogen in the pyridine ring (N7) imparts unique electronic features compared to indole, influencing the reactivity of the entire scaffold.

The N-Tosyl Protecting Group: An Electronic Modulator

The tosyl group is a robust protecting group for the indole nitrogen.[6][7] Its primary influence on stability stems from its powerful electron-withdrawing nature. By attaching to the pyrrolic nitrogen, the tosyl group significantly reduces the electron density of the 7-azaindole ring system. This has several important consequences:

-

Stabilization Against Oxidation: By withdrawing electron density, the tosyl group makes the heterocyclic core less susceptible to oxidative degradation pathways.

-

Modulation of Protodeboronation: The electronic effect of the tosyl group can influence the rate of protodeboronation. While electron-withdrawing groups can sometimes stabilize the C-B bond, the overall effect depends on the specific position of the boronic ester and the reaction conditions.

-

Enhanced Acidity: The tosyl group increases the acidity of the remaining C-H protons on the ring, which can be a factor in base-mediated side reactions.

In studies of related reactions, the tosyl group has been demonstrated to be an effective and stable protecting group for the 7-azaindole nucleus during various transformations.[8]

Section 2: Synergistic Effects & Key Degradation Pathways

The interplay between the three molecular components gives rise to specific degradation vulnerabilities. Understanding these pathways is crucial for troubleshooting synthetic protocols and ensuring the integrity of the reagent.

Caption: Key degradation pathways for N-Tosyl-7-Azaindole Boronic Esters.

Table 1: Summary of Common Degradation Pathways

| Degradation Pathway | Triggering Conditions | Resulting Byproduct(s) | Impact on Synthesis |

| Hydrolysis | Water, alcohols, silica gel, aqueous workups | N-Tosyl-7-azaindole boronic acid + Diol (e.g., Pinacol) | Loss of material, inconsistent stoichiometry, formation of polar impurities. |

| Protodeboronation | Protic solvents (especially with acid/base), elevated temperature, moisture | N-Tosyl-7-azaindole (de-borylated starting material) | Reduces yield of desired cross-coupled product; byproduct can be difficult to separate. |

| Oxidation | Air (O₂), peroxide impurities, oxidizing reagents | N-Tosyl-hydroxy-7-azaindole | Formation of a highly polar and often undesired impurity. |

| Boroxine Formation | Anhydrous conditions with free boronic acid present | Cyclic trimer of the boronic acid | Complicates accurate weighing and stoichiometry, though often reversible upon exposure to water. |

Section 3: Best Practices for Synthesis, Handling, and Storage

Maintaining the integrity of N-tosyl-7-azaindole boronic esters requires a rigorous and proactive approach, from their synthesis to their final use.

Synthesis and Purification

The Miyaura borylation is a common method for synthesizing boronic esters. Success hinges on the scrupulous exclusion of air and water.

-

Causality of Anhydrous/Anaerobic Conditions: Water leads directly to hydrolysis and protodeboronation.[1][3] Oxygen can cause both degradation of the boronic ester and oxidation of the palladium catalyst, leading to lower yields and side reactions like homocoupling.[9]

-

Protocol Integrity: All glassware should be flame- or oven-dried immediately before use. Solvents must be anhydrous grade and thoroughly degassed via sparging with an inert gas (argon or nitrogen) or through freeze-pump-thaw cycles.[9] All reagent transfers should be performed under a positive pressure of inert gas using gas-tight syringes or cannulas.

-

Purification Challenges: Standard silica gel chromatography can be detrimental, as the acidic nature of silica and the presence of bound water can catalyze hydrolysis.[10]

-

Mitigation Strategy 1: If chromatography is unavoidable, use a less polar, anhydrous solvent system and work quickly. Neutralizing the silica gel with triethylamine in the eluent can sometimes help, but this may introduce other complications.

-

Mitigation Strategy 2: Consider synthesizing more robust esters. Recent literature suggests that esters derived from 1,1,2,2-tetraethylethylene glycol [ArB(Epin)] exhibit enhanced stability on silica gel.[10]

-

Mitigation Strategy 3: Whenever possible, aim to crystallize the product directly from the reaction mixture to avoid chromatography altogether.

-

Handling and Storage Workflow

Proper handling is not a suggestion but a requirement. These compounds are often sensitive to air and moisture.[11]

Caption: Recommended workflow for handling and storing sensitive boronic esters.

-

Storage: The ideal storage condition is in a sealed vial under an argon atmosphere at -20°C.[11] The vial should be placed inside a desiccator to provide a secondary barrier against moisture ingress.

-

Weighing and Dispensing: Avoid weighing these materials on the open bench for extended periods. If a glovebox is unavailable, create a localized inert atmosphere by flushing the balance enclosure and the vial with a gentle stream of argon. Weigh the required amount quickly and reseal the container immediately.

Section 4: Experimental Protocol for Stability Assessment

A self-validating stability study is essential for any project relying heavily on a specific boronic ester. This protocol provides a framework for assessing stability under conditions relevant to synthesis and storage.

Caption: Flowchart for a comprehensive boronic ester stability study.

Step-by-Step Methodology

-

Stock Solution Preparation: In an inert atmosphere glovebox, accurately prepare a stock solution of the N-tosyl-7-azaindole boronic ester (e.g., 5 mg/mL) in an anhydrous, aprotic solvent such as dioxane or THF. This serves as the T₀ reference standard.

-

Preparation of Stress Samples: Aliquot the stock solution into separate vials. To each vial, add the stressor. For example:

-

Hydrolytic Stability: Add an equal volume of an aqueous buffer (pH 4, 7, and 9) to three separate vials.

-

Solvent Stability: Add an equal volume of methanol (protic) and THF (aprotic control).

-

Atmospheric Stability: Prepare two vials with the stock solution. Seal one under argon and the other with a vented cap to allow air exposure.

-

-

Incubation: Place all vials in a temperature-controlled shaker (e.g., 25°C or an elevated 40°C) and protect from light.

-

Time-Point Analysis: At designated time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw a small aliquot from each vial, quench any reaction by diluting into a stable solvent matrix (e.g., acetonitrile), and immediately analyze.

-

Quantification: Use a validated reverse-phase HPLC method with a UV detector. Calculate the percentage of the parent boronic ester remaining relative to the T₀ sample by comparing peak areas. An internal standard can be used for higher accuracy.

Table 2: Example Data Table for Stability Assessment

| Condition | Time (h) | % Parent Compound Remaining | Observations |

| pH 4 Buffer, 25°C | 0 | 100 | - |

| 1 | 95.2 | Appearance of boronic acid peak | |

| 4 | 78.6 | - | |

| 24 | 45.1 | - | |

| THF, Air, 25°C | 0 | 100 | - |

| 1 | 99.8 | - | |

| 4 | 99.5 | - | |

| 24 | 98.9 | Minor oxidative byproduct detected | |

| Methanol, Argon, 25°C | 0 | 100 | - |

| 1 | 90.1 | Protodeboronation byproduct detected | |

| 4 | 65.4 | - | |

| 24 | 22.0 | - |

Conclusion

N-tosyl-7-azaindole boronic esters are powerful and essential reagents in pharmaceutical synthesis. However, their utility is directly tied to their stability. The primary threats to their integrity are hydrolysis and protodeboronation, which are exacerbated by the presence of water, protic solvents, and non-neutral pH conditions. The electron-withdrawing N-tosyl group plays a crucial role in modulating the electronic character of the heterocycle, generally offering protection against oxidative pathways but demanding careful consideration of reaction conditions.

Success in utilizing these molecules is not a matter of chance but a result of deliberate, informed practice. By implementing rigorous anhydrous and anaerobic techniques, validating reagent stability through systematic studies, and understanding the fundamental degradation pathways, researchers can ensure the reliability and reproducibility of their synthetic endeavors, ultimately accelerating the drug development process.

References

-

Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. (2025). ResearchGate. [Link]

-

Wang, R. M., & Bordunov, A. V. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of pharmaceutical sciences, 89(6), 758–765. [Link]

- Tosyl group. (n.d.). Grokipedia. Retrieved January 19, 2026.

-

Al-Zoubi, R. M. (2022). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. PMC. [Link]

-

boronic esters - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

So, C. M., Lau, C. P., Chan, A. S. C., & Kwong, F. Y. (2008). Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. Organic Chemistry Portal. [Link]

-

Tosyl group. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

-

Azaindole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Gribble, G. W. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]

-

How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? (2024). Chemistry Stack Exchange. [Link]

-

General methods for the synthesis and late-stage diversification of 2,4-substituted 7-azaindoles. (n.d.). ResearchGate. [Link]

-

Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. [Link]

-

Hua, J., Ji, X., Hao, S., Zhao, M., Lai, M., Ren, T., ... & Wu, Z. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances, 10(56), 33857-33861. [Link]

-

Lennox, A. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of chemical research, 47(7), 2207–2217. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. Tosyl group - Wikipedia [en.wikipedia.org]

- 8. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06635D [pubs.rsc.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]

- 11. 7-Azaindole-5-boronic acid pinacol ester CAS#: 754214-56-7 [m.chemicalbook.com]

The Ascendance of 7-Azaindole: A Technical Guide to Commercial Availability and Strategic Application of a Privileged Scaffold

Executive Summary

In the landscape of modern medicinal chemistry, the 7-azaindole scaffold has solidified its position as a "privileged structure," pivotal in the design of novel therapeutics.[1][2] Its strategic importance stems from its role as a bioisostere of both indole and purine systems, offering unique physicochemical and biological properties that are highly advantageous in drug discovery.[1][3] This technical guide provides an in-depth analysis of the commercial availability of functionalized 7-azaindole building blocks, explores the synthetic strategies for their derivatization, and highlights their application in contemporary drug development, with a particular focus on kinase inhibition. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this versatile heterocyclic motif.

The Strategic Advantage of the 7-Azaindole Core

The introduction of a nitrogen atom at the 7-position of the indole ring fundamentally alters the electronic and hydrogen-bonding characteristics of the molecule.[3] This modification can lead to enhanced biological activity, improved pharmacokinetic profiles, and the generation of novel intellectual property.[1] The 7-azaindole moiety is particularly adept at forming bidentate hydrogen bonds with the hinge region of kinases, a critical interaction for potent and selective inhibition.[2][4] This has led to its widespread use in the development of kinase inhibitors for oncology and inflammatory diseases.[1][5][6]

One of the most notable successes is Vemurafenib (Zelboraf®), a BRAF inhibitor approved for the treatment of melanoma, which features a 7-azaindole core.[1] This and other examples underscore the scaffold's ability to produce clinical candidates. Beyond kinase inhibition, 7-azaindole derivatives have shown promise as antiviral agents, including against SARS-CoV-2, and in the treatment of neurodegenerative diseases like Alzheimer's.[7][8]

Commercial Landscape: Sourcing Functionalized 7-Azaindole Building Blocks

The increasing demand for 7-azaindole derivatives has led to a significant expansion in their commercial availability.[1] A diverse array of functionalized building blocks can now be sourced from various chemical suppliers, greatly accelerating the drug discovery process. These commercially available intermediates reduce the time and resources required for de novo synthesis.[1]

Key substitution patterns available "off-the-shelf" include halogenated, boronic acid/ester, and amino-functionalized 7-azaindoles. These functionalities serve as versatile handles for further synthetic elaboration.

| Supplier | Representative Functionalized 7-Azaindoles Offered | Link |

| Sigma-Aldrich (MilliporeSigma) | 7-Azaindole, 5-Bromo-7-azaindole, 6-Methoxy-7-azaindole, 4-Bromo-7-azaindole | Link |

| PharmaBlock | Over 2030 azaindole products, including boronic esters and other advanced intermediates | Link |

| Biosynth | 7-Azaindole and various derivatives | Link |

| Carl ROTH | 7-Azaindole | Link |

| AChemBlock | 7-Oxide-7-azaindole and other derivatives | Link |

| Chem-Impex | 7-Azaindole | Link |

This table is not exhaustive but provides a starting point for sourcing key 7-azaindole building blocks.

Synthetic Strategies for the Functionalization of the 7-Azaindole Core

While many functionalized 7-azaindoles are commercially available, the ability to synthesize novel derivatives is crucial for lead optimization. The development of elegant and efficient synthetic techniques for the functionalization of the 7-azaindole ring continues to be an active area of research.[9] Advances in metal-catalyzed chemistry have been particularly impactful.[9][10]

Foundational Synthetic Routes

Traditional methods for constructing the 7-azaindole core, such as the Fischer and Madelung syntheses, are often limited in scope compared to their application in the indole series due to the electron-deficient nature of the pyridine ring.[1][11] More contemporary and robust methods often involve the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.[11][12]

A common and efficient two-step procedure involves the Sonogashira coupling of 2-amino-3-iodopyridine with terminal alkynes, followed by a base-mediated cyclization to yield 2-substituted 7-azaindoles.[13]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the 7-azaindole scaffold.[14][15] These reactions allow for the formation of C-C, C-N, and C-O bonds, enabling the introduction of a wide range of substituents.

-

Suzuki Coupling: The reaction of a halo-7-azaindole with a boronic acid or ester is a widely used method for introducing aryl or heteroaryl groups.

-

Sonogashira Coupling: This reaction couples a terminal alkyne with a halo-7-azaindole, providing access to alkynyl-substituted derivatives.[14]

-

Heck Coupling: The Heck reaction facilitates the formation of a C-C bond between a halo-7-azaindole and an alkene.[14]

-

Buchwald-Hartwig Amination: This powerful method allows for the introduction of primary or secondary amines at various positions on the 7-azaindole ring.

The following diagram illustrates a general workflow for the functionalization of a 7-azaindole core using these key palladium-catalyzed reactions.

Caption: Palladium-catalyzed functionalization of halo-7-azaindoles.

C-H Functionalization

Direct C-H bond functionalization represents a more atom-economical approach to modifying the 7-azaindole core, avoiding the need for pre-functionalized starting materials. Recent advances in metal-catalyzed C-H activation have enabled the direct introduction of various functional groups onto the 7-azaindole ring system.[9][10]

Experimental Protocol: Sonogashira Coupling for the Synthesis of 2-Substituted 7-Azaindoles

This protocol is adapted from a reported efficient synthesis of 2-substituted 7-azaindole derivatives.[13]

Step 1: Sonogashira Coupling

-

To a solution of 2-amino-3-iodopyridine (1.0 mmol) in a suitable solvent (e.g., THF/Et3N), add Pd(PPh3)2Cl2 (0.02 mmol) and CuI (0.04 mmol).

-

Add the terminal alkyne (1.2 mmol) to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

-

Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography to afford the 2-amino-3-(alkynyl)pyridine intermediate.

Step 2: Cyclization

-

Dissolve the 2-amino-3-(alkynyl)pyridine intermediate (1.0 mmol) in toluene.

-

Add potassium tert-butoxide (KOt-Bu, 1.2 mmol) and a catalytic amount of 18-crown-6 (0.1 mmol).

-

Heat the reaction mixture at 65 °C until the starting material is consumed.

-

Cool the reaction to room temperature, quench with water, and extract with an organic solvent.

-

Dry the combined organic layers, concentrate, and purify by column chromatography to yield the desired 2-substituted 7-azaindole.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The 7-azaindole scaffold has found its most profound application in the design of kinase inhibitors.[1][6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[2]

The structural similarity of the 7-azaindole core to the adenine portion of ATP makes it an excellent mimic for binding to the ATP-binding site of kinases.[1] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole NH group acts as a hydrogen bond donor, allowing for a strong bidentate interaction with the kinase hinge region.[1][2]

Caption: 7-Azaindole binding to the kinase hinge region.

This enhanced binding affinity often translates to improved potency and selectivity compared to indole-based inhibitors.[2] Structure-activity relationship (SAR) studies have led to the development of highly potent and selective kinase inhibitors, including those targeting BRAF, ABL/SRC, and CDK9.[1][5][16]

Conclusion

The 7-azaindole scaffold is a cornerstone of modern medicinal chemistry, offering a powerful platform for the design of novel therapeutics. Its unique electronic properties and hydrogen bonding capabilities, combined with its increasing commercial availability and the development of sophisticated synthetic methodologies, have cemented its status as a privileged structure. The continued exploration of this versatile core promises to yield the next generation of potent and selective drugs for a wide range of diseases.

References

-

de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. [Link]

-

Mondal, P., & Laha, J. K. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(79), 11846-11860. [Link]

-

Lopes, F. C., da Silva, A. C. A., de Oliveira, R. B., & da Silva, F. de C. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters, 18(11), 2722–2725. [Link]

-

Bollini, M., et al. (2011). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry, 54(23), 8142–8164. [Link]

-

Knochel, P., et al. (2013). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. Angewandte Chemie International Edition, 52(38), 10093-10096. [Link]

-

Khan, I., & Ibrar, A. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry, 19(14), 1129-1144. [Link]

-

Kappe, C. O., et al. (2016). Synthesis of Cycloalkyl Substituted 7-Azaindoles via Photoredox Nickel Dual Catalytic Cross-Coupling in Batch and Continuous Flow. Organic Letters, 18(22), 5848–5851. [Link]

-

Schirok, H. (2006). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. The Journal of Organic Chemistry, 71(14), 5538–5545. [Link]

-

Mondal, P., & Laha, J. K. (2020). Recent advances in the global ring functionalization of 7-azaindoles. ResearchGate. [Link]

-

Knochel, P., et al. (2013). Full Functionalization of the 7‐Azaindole Scaffold by Selective Metalation and Sulfoxide/Magnesium Exchange. R Discovery. [Link]

-

The Role of 7-Azaindole Intermediates in Modern Drug Discovery. (2026, January 6). LinkedIn. [Link]

-

Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]

-

Barlaam, B., et al. (2021). Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Journal of Medicinal Chemistry, 64(21), 15684–15703. [Link]

-

Ryu, H., et al. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Dalton Transactions, 51(35), 13217–13224. [Link]

-

Merour, J-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]

-

Ryu, H., et al. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. RSC Publishing. [Link]

-

Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 1-11. [Link]

-

Wang, Y., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7762–7780. [Link]

-

Zvonok, A., et al. (2021). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Molecules, 26(11), 3241. [Link]

-

Merour, J-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]

-

Bach, S., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(9), 1187. [Link]

-

Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. (n.d.). MDPI. [Link]

-

Callis, P. R. (2014). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Journal of Physical Chemistry B, 118(30), 8835–8843. [Link]

-

Sainz-Díaz, C. I., et al. (2022). Molecular Insights of 7-Azaindole Drugs and Their Intercalation in the Confined Space of Montmorillonite. International Journal of Molecular Sciences, 23(23), 15217. [Link]

-

Carl ROTH. (n.d.). 7-Azaindole. [Link]

-

Carl ROTH. (n.d.). 7-Azaindole. [Link]

-

Yang, C., et al. (2021). Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 223, 113661. [Link]

-

Spectroscopic Study of Hydrogen Bonded 7-Azaindole Clusters. (1995). ResearchGate. [Link]

-

Alkali Metals. (n.d.). Best 7-Azaindole Manufacturers & Suppliers in USA. [Link]

-

Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. (2018). ResearchGate. [Link]

-

Meanwell, N. A. (2016). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery (pp. 1-89). [Link]

-

Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. [Link]

-

Li, J., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Journal of Medical Virology, 95(1), e28325. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Insights of 7‑Azaindole Drugs and Their Intercalation in the Confined Space of Montmorillonite - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. alkalimetals.com [alkalimetals.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. benthamdirect.com [benthamdirect.com]

- 16. pubs.acs.org [pubs.acs.org]

Miyaura borylation for 7-azaindole synthesis

The Miyaura borylation is an indispensable transformation in the synthetic chemist's toolbox, providing reliable and efficient access to 7-azaindole boronic esters. [9]A thorough understanding of the catalytic cycle, particularly the critical role of a mild base like potassium acetate, is paramount to achieving high yields and avoiding deleterious side reactions such as homocoupling. [3][4]The strategic selection of the palladium catalyst and ligand system allows for the successful borylation of a wide range of halo-7-azaindole substrates. [14][15]As drug discovery continues to rely heavily on kinase inhibition, the demand for versatile intermediates like borylated 7-azaindoles will only increase. Future innovations will likely focus on developing even more active catalyst systems to lower catalyst loadings, expand the scope to include challenging substrates, and develop robust one-pot borylation/Suzuki coupling procedures to streamline the synthesis of these vital compounds for the next generation of therapeutics. [13][14]

References

-

Chatterjee, T., & Gevorgyan, V. (2021). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society. Available from: [Link]

-

Organic Chemistry Portal. Miyaura Borylation Reaction. Available from: [Link]

-

Scott, J. S., & Moir, J. (2018). Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. Chemistry – A European Journal. Available from: [Link]

-

Tang, W., Keshipeddy, S., Zhang, Y., Wei, X., Savoie, J., Patel, N. D., Yee, N. K., & Senanayake, C. H. (2011). Efficient monophosphorus ligands for palladium-catalyzed Miyaura borylation. Organic Letters, 13(6), 1366–1369. Available from: [Link]

-

Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. Available from: [Link]

-

Bavetsias, V., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. RSC Advances, 6(5), 3845-3853. Available from: [Link]

-

ResearchGate. (n.d.). Electronic Activation Enables the Borylation of Alkyl C–H Bonds in Saturated Nitrogen Heterocycles. Available from: [Link]

-

ResearchGate. (n.d.). Miyaura borylation. Available from: [Link]

-

Hartwig, J. F., & Larsen, M. A. (2021). Electronic Activation Enables the Borylation of Alkyl C–H Bonds in Saturated Nitrogen Heterocycles. Journal of the American Chemical Society. Available from: [Link]

-

ResearchGate. (n.d.). Biological activity and material applications of 7-azaindole derivatives. Available from: [Link]

-

ResearchGate. (2013). Which conditions are required to synthesis 7-aza indole 3-boranate ester from 3-iodo or bromo 7-azaindole?. Available from: [Link]

-

Organic Chemistry Portal. Azaindole synthesis. Available from: [Link]

-

Tang, W., Keshipeddy, S., et al. (2011). Efficient monophosphorus ligands for palladium-catalyzed Miyaura borylation. PubMed. Available from: [Link]

-